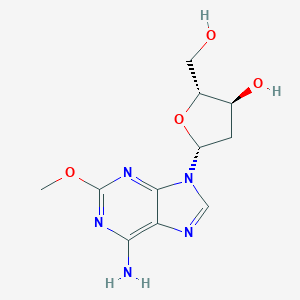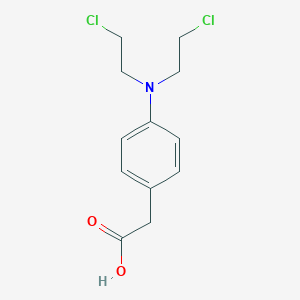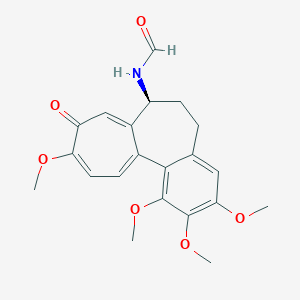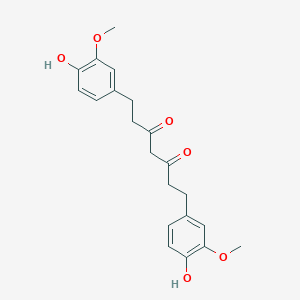
1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol
Overview
Description
“1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol” is a niche reagent in biomedicine, designed to aid in the synthesis of nucleoside analogues . These analogues can be used in research and developing antiviral and anticancer drugs .
Synthesis Analysis
The synthesis of “this compound” involves reductive methods from corresponding furanoid glycosyl halides . The crucial problem of their synthesis is related to the accessibility of the appropriate protected sugar having a free anomeric hydroxyl which allows introduction of the halide .Molecular Structure Analysis
The molecular formula of “this compound” is C5H8O3 . The structure includes a furan ring with a hydroxymethyl group attached .Chemical Reactions Analysis
When measuring the pKa of the 2’ alpha-proton of CNDAC, it was found that CNDAC epimerized to 2’-C-cyano-2’-deoxy-1-beta-D-ribo-pentofuranosylcytosine (CNDC) with concomitant degradation of both CNDAC and CNDC to cytosine and 1,4-anhydro-2-C-cyano-2-deoxy-D-erythro-pent-1-enitol .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 116.11 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass is 116.047344113 g/mol .Scientific Research Applications
Reactivity and Glycosylation Potential : Ferrier and Hurford (1974) investigated the reactivity of 1,4-anhydro-L-erythro-pent-1-enitol compounds, finding them highly reactive and isomerising in non-hydroxylic solvents to 3-deoxypent-2-enofuranoses. This reactivity, however, was judged to be too high for general use as glycosylating agents (Ferrier & Hurford, 1974).
Synthesis of Furanoid Glycal Auxiliaries : Aly and Pedersen (2005) explored the synthesis of 1,4-anhydro-2-deoxy-D-erythro-pent-1-enitol derivatives, specifically focusing on creating furanoid glycal auxiliaries for potential applications in organic synthesis (Aly & Pedersen, 2005).
C-Glycosylation with InCl3 Mediation : Ghosh et al. (1999) utilized InCl3 as a mediator for C-glycosylation of this compound, achieving high yields and diastereoselectivity. This method offers a novel approach for C-glycosylation in carbohydrate chemistry (Ghosh et al., 1999).
Synthesis of “Homonucleosides” : Winkley (1973) conducted a study on synthesizing derivatives of this compound for the purpose of creating “homonucleosides,” which are analogs of nucleosides (Winkley, 1973).
Cycloaddition Reactions : Chmielewski and Kałuża (1987) examined the cycloaddition of trichloroacetyl isocyanate to this compound, leading to the formation of unique bicyclic sugar structures, which could be of interest in the development of new carbohydrate-based compounds (Chmielewski & Kałuża, 1987).
Transformation Mechanism in Aqueous Solutions : Madaj et al. (1995) studied the transformation mechanism of a related compound, 1,5-anhydro-2-deoxy-D-threo-pent-1-enitol, in aqueous solutions, providing insights into its behavior and potential applications in chemical synthesis (Madaj et al., 1995).
Enzymatic Hydration and Nucleoside Synthesis : Smar et al. (1991) discovered that nucleoside 2-deoxyribosyltransferase can catalyze the hydration of D-ribal, a glycal of ribose which includes this compound, and can be used in the synthesis of deoxyribonucleosides (Smar et al., 1991).
properties
IUPAC Name |
(2R,3S)-2-(hydroxymethyl)-2,3-dihydrofuran-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-3-5-4(7)1-2-8-5/h1-2,4-7H,3H2/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOSIWMWLVSBIC-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C1O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@@H]([C@H]1O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00914330 | |
| Record name | 1,4-Anhydro-2-deoxypent-1-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96761-00-1 | |
| Record name | Ribal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096761001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Anhydro-2-deoxypent-1-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol in nucleoside chemistry?
A1: this compound, also known as D-ribal, is a crucial building block in the synthesis of 2'-deoxynucleosides. [] These deoxynucleosides are essential components of DNA, highlighting the compound's importance in nucleic acid chemistry. Interestingly, D-ribal can be transiently generated by the enzyme nucleoside 2-deoxyribosyltransferase during the hydrolysis of 2'-deoxynucleosides. [] This enzyme can then utilize D-ribal to synthesize new deoxyribonucleosides in the presence of nucleic acid bases. [] This enzymatic activity offers a novel approach to producing 2'-deoxynucleosides.
Q2: How does the stereochemistry of this compound influence its applications in organic synthesis?
A2: this compound, a furanoid glycal, plays a crucial role in synthesizing substituted dihydrofurans. [] Specifically, it acts as a precursor for cis disubstituted dihydrofurans. [] The stereochemistry at the 3 and 5 positions of this compound determines the stereochemical outcome of the final dihydrofuran product. Therefore, controlling the stereochemistry during the synthesis of this compound is crucial for obtaining the desired stereochemistry in the target dihydrofuran molecules.
Q3: Can you describe the use of this compound in the development of P2Y(1) receptor antagonists?
A3: Researchers have successfully employed this compound as a starting material to synthesize C-nucleoside pyrazolo[1,5-a]-1,3,5-triazines, a novel class of P2Y(1) receptor antagonists. [] These antagonists demonstrated potent inhibition of ADP-induced platelet aggregation in vitro and exhibited prolonged activity in vivo. [] This research highlights the potential of using this compound as a scaffold for developing new therapeutic agents targeting the P2Y(1) receptor.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



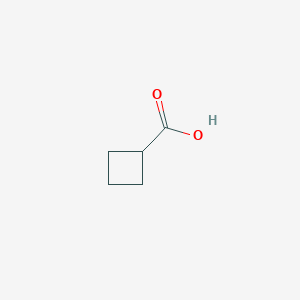
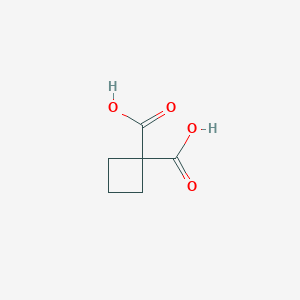
![4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B193285.png)
![(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid](/img/structure/B193288.png)


